molecular formula C14H14N4OS2 B14783477 3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B14783477
M. Wt: 318.4 g/mol
InChI Key: GCLBEAOIOHIRFO-UHFFFAOYSA-N
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Description

3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Thieno[2,3-b]pyridine Core: The thieno[2,3-b]pyridine core can be constructed by cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a β-ketoester under acidic conditions.

    Amidation Reaction: The final step involves the coupling of the thieno[2,3-b]pyridine core with an appropriate amine, such as 5-methylthiazol-2-amine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyridine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Pharmaceuticals: It can be used as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe or tool compound to study biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain a thiazole ring, exhibit antimicrobial and antiviral activities.

    Pyridine Derivatives: Compounds like nicotinamide and isoniazid, which contain a pyridine ring, are known for their roles in metabolism and as antimicrobial agents.

    Thieno[2,3-b]pyridine Derivatives: Compounds like thienopyridine-based drugs (e.g., clopidogrel) are used as antiplatelet agents.

Uniqueness

3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of functional groups and structural features, which confer distinct electronic and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H14N4OS2

Molecular Weight

318.4 g/mol

IUPAC Name

3-amino-4,6-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C14H14N4OS2/c1-6-4-7(2)17-13-9(6)10(15)11(21-13)12(19)18-14-16-5-8(3)20-14/h4-5H,15H2,1-3H3,(H,16,18,19)

InChI Key

GCLBEAOIOHIRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=NC=C(S3)C)N)C

Origin of Product

United States

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